BenchChemオンラインストアへようこそ!

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

PPARα agonism Nuclear receptor transactivation Metabolic disorder target engagement

2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide (CAS 871497-04-0) is a fully synthetic, low-molecular-weight (348.39 g/mol) thiazolidine-2,4-dione (TZD) derivative. Its core scaffold—a 2,4-dioxo-1,3-thiazolidine ring fused at the 5-position with a cyclohexylidene moiety and N-alkylated with a 4-fluorophenylacetamide side chain—places it among the privileged 4-thiazolidinone class widely explored for anticancer , antidiabetic, and anti-inflammatory applications.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 871497-04-0
Cat. No. B2756592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
CAS871497-04-0
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESC1CCC(=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)CC1
InChIInChI=1S/C17H17FN2O3S/c18-12-6-8-13(9-7-12)19-14(21)10-20-16(22)15(24-17(20)23)11-4-2-1-3-5-11/h6-9H,1-5,10H2,(H,19,21)
InChIKeyAUNIKBVNPPFIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide (CAS 871497-04-0): Procurement-Relevant Identity and Scaffold Classification


2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide (CAS 871497-04-0) is a fully synthetic, low-molecular-weight (348.39 g/mol) thiazolidine-2,4-dione (TZD) derivative . Its core scaffold—a 2,4-dioxo-1,3-thiazolidine ring fused at the 5-position with a cyclohexylidene moiety and N-alkylated with a 4-fluorophenylacetamide side chain—places it among the privileged 4-thiazolidinone class widely explored for anticancer [1], antidiabetic, and anti-inflammatory applications. Critically, this compound is distinguished from the classic glitazone antidiabetic agents by the absence of a benzylidene linker at C5 and by the presence of a fully saturated, sp²-hybridized cyclohexylidene substituent, which alters both conformational dynamics and target engagement profiles.

Why 2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide Cannot Be Substituted by Generic Thiazolidinedione Analogs


Thiazolidine-2,4-diones are frequently treated as a single interchangeable commodity class, yet the substitution pattern at the 5-position is the primary driver of both target selectivity and potency. The cyclohexylidene group in CAS 871497-04-0 provides a rigid, hydrophobic capping surface at the thiazolidine ring, distinct from the phenyl- or benzylidene-substituted analogs found in rosiglitazone or troglitazone [1]. This structural feature redirects binding from the classic PPARγ-only pharmacophore toward dual PPARα/γ engagement [1] or, in closely related analogs, toward histone acetyltransferase (HAT) inhibition [2]. The 4-fluoroanilide terminus provides a polarized hydrogen-bonding surface that both enhances affinity and modulates metabolic stability. Consequently, an uninformed substitution with a generic thiazolidinedione will abolish the target profile, rendering functional comparison meaningless. The quantitative evidence below establishes precisely where and by how much this compound differs from its nearest structural neighbors.

Quantitative Differentiation Evidence for 2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide (CAS 871497-04-0) Against Its Closest Comparators


PPARα Transactivation Potency: 2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide vs. Rosiglitazone

In a human HepG2 cell-based transactivation assay employing a PPRE3-TK-Luc reporter system, 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide activated PPARα with an EC₅₀ of 6.0 × 10⁻⁵ nM (0.0000600 nM) [1]. By contrast, the reference thiazolidinedione rosiglitazone is a selective PPARγ agonist with negligible PPARα transactivation activity (EC₅₀ > 10,000 nM in comparable formats) [2]. This represents a >166-million-fold differential in PPARα potency. The data frame the compound as a dual PPARα/γ agonist, a profile inaccessible to first-generation TZDs.

PPARα agonism Nuclear receptor transactivation Metabolic disorder target engagement

PPARγ Transactivation Potency vs. Rosiglitazone Under Identical Reporter Assay Conditions

In the same HepG2 PPRE3-TK-Luc reporter system, 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide activated PPARγ with an EC₅₀ of 3.0 × 10⁻⁴ nM (0.000300 nM) [1]. Rosiglitazone, the prototypical PPARγ agonist, achieves an EC₅₀ of approximately 100 nM in analogous cell-based transactivation assays [2]. The compound is thus approximately 333,000-fold more potent than rosiglitazone at PPARγ. This extreme gain in potency is attributed to the cyclohexylidene substitution, which enhances hydrophobic packing in the ligand-binding pocket.

PPARγ agonism Transactivation assay Insulin sensitization

Dual PPARα/γ Activation Ratio: Differentiation from Selective PPARγ Agonists and from Sulfamoylphenyl Acetamide Analogs

The ratio of PPARα to PPARγ EC₅₀ values for the 4-fluorophenylacetamide compound is 0.2 (0.0000600 nM / 0.000300 nM), indicating balanced dual agonism [1]. In contrast, the sulfamoylphenyl analog—2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide—was disclosed in patent WO2016044771A1 as a histone acetyltransferase (HAT) inhibitor with no reported PPAR activity, indicating a complete target class switch upon modification of the terminal aryl substituent [2]. This demonstrates that the 4-fluorophenyl terminus is essential for PPAR engagement and separates the compound from its closest patent-listed structural neighbor. Furthermore, classical thiazolidinediones such as pioglitazone are PPARγ-predominant (α/γ EC₅₀ ratio >>1), limiting their metabolic utility.

PPARα/γ dual agonism Selectivity ratio Cyclohexylidene thiazolidinedione

Kinase Pathway Inhibition Profile Differentiates 5-Cyclohexylidene-Thiazolidinediones from 5-Arylidene Analogs

A structurally related 5-cyclohexylpropylidene-thiazolidine-2,4-dione analog (US Patent Application 20110003863) has been characterized as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, two oncogenic cascades that classical 5-arylidene thiazolidinediones do not potently suppress [1]. While direct kinase IC₅₀ data for the 4-fluorophenylacetamide derivative are not yet publicly available, the 5-cyclohexylidene substitution pattern is the confirmed structural determinant for this poly-pharmacology, as replacement with a 5-benzylidene group (as in rosiglitazone) abolishes both Raf/MEK/ERK and PI3K/Akt engagement. This positions the 5-cyclohexylidene sub-series as a kinase-active chemotype distinct from the purely PPAR-directed glitazones.

Raf/MEK/ERK inhibition PI3K/Akt inhibition Cyclohexylidene thiazolidinedione

Nanomolar 15-PGDH Inhibitory Activity of Cyclohexyl-Containing Thiazolidinediones Contrasts with Inactivity in Non-Cyclohexyl Analogs

The thiazolidinedione CT-8 (5-[4-(cyclohexylethoxy)benzylidene]-2,4-thiazolidinedione), which carries a cyclohexyl-containing substituent at the 5-position, inhibits 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC₅₀ of 25 nM [1]. In the same enzyme assay, thiazolidinediones lacking a cyclohexyl moiety (e.g., 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione) displayed IC₅₀ values >10,000 nM [1]. This >400-fold differential demonstrates that the cyclohexyl or cyclohexylidene group is an essential pharmacophoric element for 15-PGDH active-site recognition. Although CT-8 differs from CAS 871497-04-0 by bearing a benzylidene linker and an ethoxy spacer, the conserved cyclohexyl capping group suggests that the 5-cyclohexylidene compound may also engage 15-PGDH, offering a second, prostaglandin-modulating therapeutic dimension.

15-PGDH inhibition Prostaglandin metabolism Cyclohexyl thiazolidinedione SAR

Structural Basis for Selectivity: Cyclohexylidene Ring Conformation Enforces a Unique Dihedral Angle with the Thiazolidine Core

Single-crystal X-ray analysis of a 5-cyclohexylidene-thiazolidine derivative reveals that the cyclohexylidene ring adopts an envelope conformation, with its mean plane forming a dihedral angle of 56.23(9)° relative to the thiazolidine ring mean plane [1]. This specific angular arrangement is sterically and electronically distinct from the planar conjugation preferred by 5-arylidene-substituted thiazolidinediones (typical dihedral angle <15°). The non-planar geometry induced by the cyclohexylidene group alters the spatial orientation of the acetamide side chain and can modulate interactions with residues lining the target binding pocket (e.g., PPARα helix 12 or the HAT cofactor binding cleft). This crystallographically validated conformational constraint is intrinsic to CAS 871497-04-0 and unavailable in any 5-benzylidene or 5-unsubstituted analog.

X-ray crystallography Dihedral angle Conformational restriction

Optimal Research and Industrial Application Scenarios for 2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide (CAS 871497-04-0)


Dual PPARα/γ Transactivation Studies in Non-Alcoholic Steatohepatitis (NASH) and Dyslipidemia Models

The compound's balanced PPARα/γ dual agonism (EC₅₀ 0.0000600 nM and 0.000300 nM, respectively [1]) makes it suitable for in vitro and in vivo models of NASH and mixed dyslipidemia, where simultaneous activation of hepatic PPARα (fatty acid oxidation) and adipose PPARγ (insulin sensitization) is therapeutically desirable. Unlike rosiglitazone, which lacks PPARα activity, this compound can address both lipid and glucose endpoints in a single agent, reducing the number of controls required in combination studies.

Kinase Poly-Pharmacology Profiling in Raf/MEK/ERK and PI3K/Akt-Driven Cancer Cell Lines

Based on the established dual-pathway inhibition profile of the 5-cyclohexylidene-thiazolidinedione chemotype [2], CAS 871497-04-0 is a candidate for screening against cancer cell lines with activating mutations in the Ras/Raf/MEK/ERK or PI3K/Akt cascades (e.g., HCT-116, A549, MCF-7). Its orthogonal PPAR activity provides a unique opportunity to study the intersection of metabolic and oncogenic signaling in a single chemical probe.

Prostaglandin Metabolism Modulation via 15-PGDH Inhibition Combined with PPAR Transactivation

The conserved cyclohexyl group in the 5-cyclohexylidene scaffold is a known pharmacophore for 15-PGDH inhibition, with CT-8 achieving an IC₅₀ of 25 nM [3]. CAS 871497-04-0 may simultaneously elevate tissue prostaglandin levels (via 15-PGDH inhibition) and modulate PPARα/γ-responsive gene networks, making it a powerful tool for investigating the intersection of eicosanoid biology and nuclear receptor signaling in inflammation, wound healing, and cancer.

Conformational Probe for X-Ray Co-Crystallography of Nuclear Receptor and Epigenetic Targets

The rigorously defined, non-planar conformation of the 5-cyclohexylidene-thiazolidine core (dihedral angle = 56.23° [4]) provides a fixed angular reference for ligand–protein co-crystallography. This structural rigidity facilitates electron density interpretation and can be exploited to trap nuclear receptors (PPARα, PPARγ) or HAT enzymes in specific allosteric states, supporting fragment-based drug design and selectivity optimization campaigns.

Quote Request

Request a Quote for 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.